

NVP-BSK805 Dihydrochloride: A Potent Inhibitor of STAT5 Phosphorylation

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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

Cat. No.: B10761840

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-BSK805 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).^{[1][2][3][4]} Its high affinity for JAK2, including the constitutively active V617F mutant, leads to the effective downstream inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation.^{[1][2][3][5][6][7]} This targeted activity makes NVP-BSK805 a significant tool for research into JAK2-STAT5 signaling and a potential therapeutic agent in diseases driven by aberrant JAK2 activity, such as myeloproliferative neoplasms. This guide provides a comprehensive overview of the effects of NVP-BSK805 on STAT5 phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation

The inhibitory activity of NVP-BSK805 has been quantified across various kinase assays and cellular models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition by NVP-BSK805

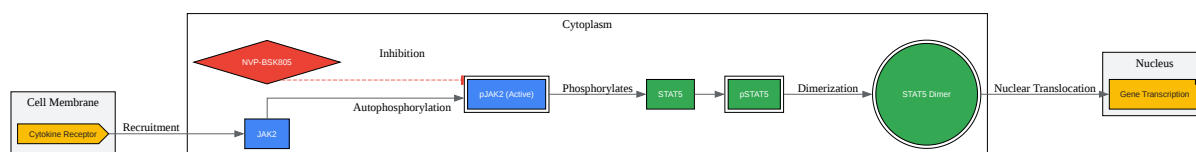
Target Kinase	IC50 (nM)	Reference(s)
JAK2 (JH1 domain)	0.48	[1] [4]
Full-length wild-type JAK2	0.58 ± 0.03	[1]
Full-length JAK2 V617F	0.56 ± 0.04	[1]
JAK1 (JH1 domain)	31.63	[1] [4]
JAK3 (JH1 domain)	18.68	[1] [4]
TYK2 (JH1 domain)	10.76	[1] [4]

Table 2: Cellular Inhibition of STAT5 Phosphorylation by NVP-BSK805

Cell Line / Model	Mutation Status	Effective Concentration	Key Findings	Reference(s)
JAK2V617F-mutant cell lines	JAK2 V617F	≥ 100 nM	Blocks STAT5 phosphorylation	[1][6]
MB-02 cells	JAK2 V617F	IC50 < 100 nM	Potently suppresses constitutive STAT5 phosphorylation	[6]
SET-2 cells	JAK2 V617F	IC50 < 100 nM	Potently suppresses constitutive STAT5 phosphorylation	[6]
Ba/F3 JAK2V617F mouse model	JAK2 V617F	150 mg/kg (oral)	Blocks STAT5 phosphorylation in vivo	[1][7]
BALB/c mice	Wild-type JAK2	25, 50, 100 mg/kg (oral)	Suppresses rhEpo-induced STAT5 phosphorylation	[8]

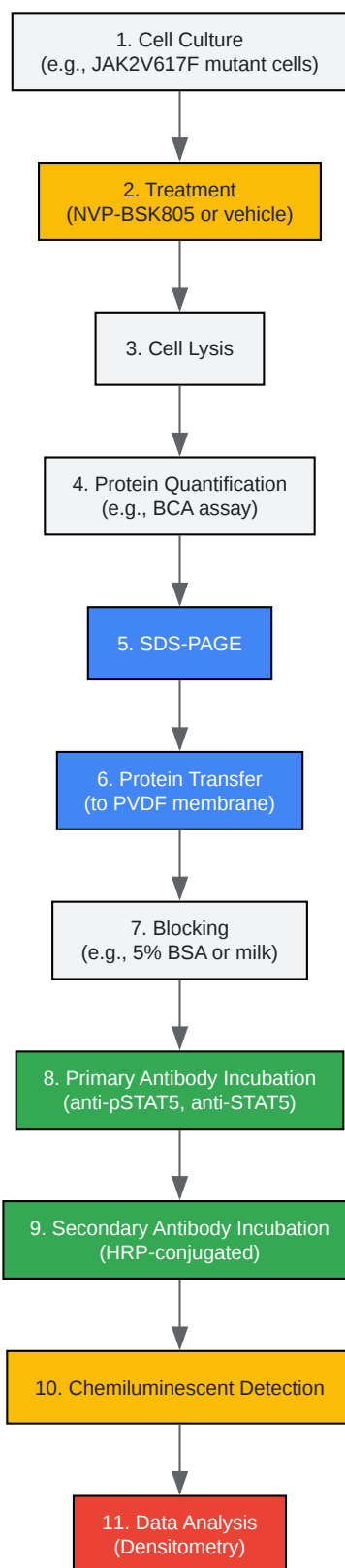
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams are provided.



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Caption: JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BSK805.



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Caption: Experimental workflow for assessing STAT5 phosphorylation by Western Blot.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of NVP-BSK805 on STAT5 phosphorylation.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of NVP-BSK805 against JAK family kinases.

Materials:

- Recombinant human JAK1 (JH1 domain), JAK2 (JH1 domain), JAK3 (JH1 domain), and TYK2 (JH1 domain) enzymes.
- **NVP-BSK805 dihydrochloride**, serially diluted.
- ATP.
- Substrate peptide (e.g., a biotinylated peptide).
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
- Kinase detection reagents (e.g., HTRF® KinEASE™-STK S3).

Protocol:

- Prepare serial dilutions of NVP-BSK805 in DMSO and then in assay buffer.
- In a 384-well plate, add the kinase, substrate peptide, and NVP-BSK805 at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a detection solution containing EDTA and streptavidin-XL665 and STK-antibody-Eu³⁺ cryptate.

- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on a suitable HTRF-compatible reader.
- Calculate the percent inhibition for each concentration of NVP-BSK805 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT5 Phosphorylation Assay (Western Blotting)

Objective: To measure the effect of NVP-BSK805 on the phosphorylation of STAT5 in cultured cells.

Materials:

- JAK2V617F-mutant cell lines (e.g., SET-2, MB-02).
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **NVP-BSK805 dihydrochloride.**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.
- PVDF membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.

- Imaging system.

Protocol:

- Seed the cells in 6-well plates and allow them to adhere or reach a suitable density.
- Treat the cells with increasing concentrations of NVP-BSK805 (or vehicle control) for a specified duration (e.g., 1-4 hours).
- Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane (if necessary) and re-probe with an antibody against total STAT5 to confirm equal protein loading.
- Quantify the band intensities using densitometry software.

In Vivo STAT5 Phosphorylation Analysis

Objective: To assess the efficacy of NVP-BSK805 in inhibiting STAT5 phosphorylation in an animal model.

Materials:

- Animal model (e.g., Ba/F3 JAK2V617F cell-driven mouse model or BALB/c mice).
- **NVP-BSK805 dihydrochloride** formulated for oral administration.
- Vehicle control.
- Recombinant human erythropoietin (rhEpo) (for induced models).
- Tissue homogenization buffer with protease and phosphatase inhibitors.
- Western blotting reagents (as listed above).
- Immunohistochemistry reagents (optional).

Protocol:

- Establish the animal model (e.g., by intravenous injection of Ba/F3 JAK2V617F cells).
- Administer NVP-BSK805 or vehicle control orally at the desired dose (e.g., 150 mg/kg).[\[1\]](#)[\[7\]](#)
- For induced models, inject rhEpo subcutaneously.[\[8\]](#)
- At specified time points after treatment, euthanize the animals and harvest tissues of interest (e.g., spleen).
- Homogenize the tissues in lysis buffer and prepare protein lysates as described for the cellular assay.
- Perform Western blotting for phospho-STAT5 and total STAT5.
- Alternatively, fix tissues in formalin, embed in paraffin, and perform immunohistochemistry using an anti-phospho-STAT5 antibody to visualize pSTAT5 levels and localization within the tissue architecture.[\[7\]](#)

Conclusion

NVP-BSK805 dihydrochloride is a highly effective inhibitor of JAK2, which translates to potent suppression of STAT5 phosphorylation in both in vitro and in vivo settings. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the JAK2-STAT5 signaling axis and for professionals involved in the development of targeted cancer therapies. The high selectivity and oral bioavailability of NVP-BSK805 underscore its potential as a significant molecule in the field of kinase inhibitor research.

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